molecular formula C8H4BrF3O2 B1276863 3-Bromo-5-(trifluoromethoxy)benzaldehyde CAS No. 886498-07-3

3-Bromo-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1276863
CAS No.: 886498-07-3
M. Wt: 269.01 g/mol
InChI Key: ALIVUZVZCLVJQN-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H4BrF3O2 and its molecular weight is 269.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aryne Route to Naphthalenes

  • Key Insight : 3-Bromo-5-(trifluoromethoxy)benzaldehyde is a critical intermediate in the generation of 3-bromo-2-(trifluoromethoxy)phenyllithium, which, upon temperature elevation, transforms into 2-bromo-6-(trifluoromethoxy)phenyllithium. This pathway is significant for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which have various applications in organic synthesis (Schlosser & Castagnetti, 2001).

Synthesis of Bromo-Substituted Benzaldehydes

  • Key Insight : this compound can be synthesized from bromine and related compounds, indicating its role in the preparation of bromo-substituted benzaldehydes, which are important in various chemical syntheses (Hui Jian-bin, 2012).

Antioxidant, Antimicrobial, and Anticancer Properties

  • Key Insight : Derivatives of this compound, such as 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, have been shown to exhibit significant antioxidant, antimicrobial, and anticancer properties. This opens avenues for its application in pharmaceutical research (Konuş et al., 2019).

Application in Synthesis of Complex Compounds

  • Key Insight : this compound is utilized in the synthesis of complex organic compounds. For instance, its reactions with certain ligands have led to the creation of nickel(II) complexes, which have various applications in coordination chemistry and catalysis (Güveli et al., 2009).

Algae-Derived Metabolites

  • Key Insight : Naturally occurring halo-benzaldehyde derivatives, closely related to this compound, have been extracted from algae. These compounds exhibit antioxidant and cytotoxic activities, suggesting potential pharmaceutical applications (Hawas et al., 2021).

Magnetic Properties in Cobalt and Nickel Clusters

  • Key Insight : Derivatives of this compound have been used in the preparation of cobalt and nickel clusters with distinct magnetic properties. This is relevant for research in materials science and magnetic applications (Zhang et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338, P304+P340, P405, and P501 .

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVUZVZCLVJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407464
Record name 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-07-3
Record name 3-Bromo-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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